molecular formula C16H11BrF3N3O2S B2667869 4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole CAS No. 931746-96-2

4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole

Cat. No.: B2667869
CAS No.: 931746-96-2
M. Wt: 446.24
InChI Key: GCHXKQJPWVMZFI-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group, at the 4-position with a 4-bromobenzenesulfonyl moiety, and at the 5-position with a methyl group. Structural characterization would employ techniques like X-ray crystallography (using SHELX software ) and spectroscopic methods (NMR, HRMS).

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3N3O2S/c1-10-15(26(24,25)14-7-5-12(17)6-8-14)21-22-23(10)13-4-2-3-11(9-13)16(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXKQJPWVMZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with appropriate azide and alkyne precursors under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine, in a solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions.

    Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cycloaddition Reactions: Catalysts like copper(I) iodide and bases like triethylamine are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the sulfonyl group.

Scientific Research Applications

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties, and the compound has been investigated for its efficacy against various pathogens.

Case Studies

  • Antibacterial Activity
    • A study demonstrated that triazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The specific compound was tested using agar-well diffusion methods, showing promising inhibition zones against common bacterial strains.
  • Antifungal Activity
    • The compound has also shown effectiveness against fungal pathogens. Research indicates that triazole derivatives can disrupt fungal cell membrane synthesis, leading to cell death. This mechanism is particularly relevant for treating infections caused by species such as Candida and Aspergillus.

Antimalarial Applications

Recent studies have explored the potential of triazole derivatives as antimalarial agents. The design of these compounds often involves modifications that enhance their activity against Plasmodium species.

Research Findings

A systematic approach was taken to synthesize a series of triazole-based benzenesulfonamides aimed at malaria treatment. The synthesized compounds were evaluated for their inhibitory effects on dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of the malaria parasite. Docking studies indicated that trifluoromethyl-substituted derivatives exhibited superior binding affinities, suggesting their potential as lead compounds in antimalarial drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole compounds has been extensively studied to optimize their pharmacological profiles. Modifications such as varying the sulfonyl group or introducing different substituents on the triazole ring have been linked to enhanced biological activity.

Modification TypeEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and improves membrane permeability
Sulfonyl VariationsAlters binding affinity to target enzymes

Mechanism of Action

The mechanism of action of 4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and substituents can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • Compound 4 (): A 4-(4-chlorophenyl)-thiazole-triazole hybrid. Structural Differences: Replaces the bromobenzenesulfonyl group with a chlorophenyl-thiazole moiety. Implications: Despite the halogen substitution (Cl vs. Br), the crystal structure remains isostructural with its bromo analog (Compound 5), suggesting minimal steric or electronic disruption. Biological Activity: Similar chloro-thiazole-triazole hybrids exhibit antimicrobial properties .
  • 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (): Structural Differences: Sulfanyl (C-S) linker instead of sulfonyl (C-SO₂), and a 1,2,4-triazole core.

Trifluoromethylphenyl-Substituted Analogs

  • N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide ():

    • Structural Differences : 1,2,4-triazole core with a carboxamide substituent instead of sulfonyl.
    • Implications : The carboxamide group introduces hydrogen-bonding sites, which may enhance solubility but reduce membrane permeability compared to the sulfonyl group. The trifluoromethylphenyl group’s position (3- vs. 4-) could influence steric interactions in binding pockets .

Crystallography and Software

  • SHELX Utilization : Both the target compound and analogs (e.g., ) likely rely on SHELXL for refinement, ensuring accurate bond length/angle comparisons. Isostructurality in halogenated analogs () simplifies predictive modeling .

Biological Activity

The compound 4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole (CAS No. 931746-96-2) belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H11BrF3N3O2SC_{16}H_{11}BrF_3N_3O_2S with a molecular weight of 446.2 g/mol. The compound features a triazole ring which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₁BrF₃N₃O₂S
Molecular Weight446.2 g/mol
CAS Number931746-96-2

Antimicrobial Activity

Research indicates that triazole derivatives exhibit substantial antimicrobial properties. A study demonstrated that similar triazole compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines:

  • Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM were reported for related compounds.
  • Breast Cancer (T47D) : Compounds demonstrated IC50 values of 27.3 μM.

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

Triazoles have also been recognized for their anti-inflammatory activities. Certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A comparative study on various triazole derivatives highlighted that those with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts. This suggests that the presence of the bromobenzenesulfonyl group may play a crucial role in enhancing biological activity.
  • Cytotoxicity Screening : In a screening of multiple triazole derivatives against cancer cell lines, it was noted that modifications in the phenyl groups significantly affected their potency. The trifluoromethyl group was particularly noted for increasing lipophilicity, enhancing cellular uptake.

Q & A

Q. Key Parameters :

StepReagents/ConditionsYield RangeReference
CondensationEthanol, glacial acetic acid, reflux (4 hrs)60-75%
CuAACCu(I) catalyst, RT, 12-24 hrs85-95%

Basic: How is X-ray crystallography utilized to determine the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Using a diffractometer (e.g., Bruker D8 VENTURE) at 296 K .
  • Structure Solution : Employing direct methods (SHELXS/SHELXD) for phase determination .
  • Refinement : Iterative refinement with SHELXL, adjusting anisotropic displacement parameters and validating with R-factors (e.g., R1 < 0.05 for high-quality data) .

Q. Example Metrics :

  • Mean C–C bond length: 0.005 Å .
  • Data-to-parameter ratio: >15:1 for reliable refinement .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Deuterium Labeling : Track reaction pathways (e.g., deuterated analogs in confirm regiochemistry) .
  • Crystallographic Confirmation : Resolve ambiguities in substituent positioning via SCXRD .

Case Study : In , LR-EI MS (m/z 303.2 [M⁺]) aligned with ¹H NMR (δ 7.8 ppm for triazole-H), validated by X-ray data .

Advanced: What strategies optimize reaction yields for derivatives with bulky substituents (e.g., trifluoromethyl groups)?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, NMP) to enhance solubility of aromatic intermediates .
  • Catalyst Tuning : Replace Cu(I) with Ru(II) for sterically hindered substrates .
  • Microwave Assistance : Reduce reaction time (e.g., from 24 hrs to 1 hr) while maintaining yields >80% .

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